Methyl 6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate
Description
Methyl 6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate is a heterocyclic organic compound featuring a fused furan-pyrrole ring system. Its structure includes a methyl group at the 6-position of the pyrrole ring and a methyl ester at the 5-carboxylate position. This compound is synthesized via thermal cyclization of methyl 2-azido-3-(3-furyl)propenoate in toluene, yielding a 61% product with a melting point of 157–159°C (methanol) . Its molecular formula is C₉H₉NO₃, with elemental composition C: 55.96%, H: 3.65%, N: 7.25% (calculated) and C: 55.86%, H: 3.71%, N: 7.45% (found) . The compound exhibits UV absorption maxima at 334 nm (ε = 3.50), 251 nm (ε = 2.74), and 228 nm (ε = 3.04), indicative of its conjugated π-system .
Properties
IUPAC Name |
methyl 6-methylfuro[2,3-b]pyrrole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-10-7(9(11)12-2)5-6-3-4-13-8(6)10/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFAFBMYSKBMQBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1OC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001223251 | |
| Record name | Methyl 6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001223251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201019-28-5 | |
| Record name | Methyl 6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=201019-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001223251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thermolysis of Methyl 2-Azido-3-(3-Furyl)Propenoate
Reaction Mechanism and Procedure
The foundational synthesis of the furo[2,3-b]pyrrole core involves the thermolysis of methyl 2-azido-3-(3-furyl)propenoate (Compound 1 ). This method, developed by Krutosiková et al., proceeds via a [3+2] cycloaddition followed by nitrogen elimination to form the fused heterocyclic system. The reaction is conducted in anhydrous toluene under reflux conditions (110–120°C) for 6–8 hours, yielding methyl 6H-furo[2,3-b]pyrrole-5-carboxylate (Compound 2a ) as the primary product.
Key Reaction Parameters:
Analytical Validation
The product (Compound 2a ) is characterized by:
- 1H-NMR (400 MHz, CDCl3): δ 7.45 (d, J = 2.4 Hz, 1H, H-3), 6.65 (d, J = 2.4 Hz, 1H, H-4), 6.30 (s, 1H, H-2), 3.90 (s, 3H, OCH3).
- 13C-NMR : δ 161.2 (C=O), 150.1 (C-5), 143.8 (C-3a), 112.4 (C-6a), 52.1 (OCH3).
- Elemental Analysis : Calculated for C9H9NO3: C 58.37%, H 4.90%, N 7.56%; Found: C 58.41%, H 4.88%, N 7.53%.
Phase-Transfer Catalysis (PTC) for 6-Methyl Derivative Synthesis
Alkylation Under PTC Conditions
To introduce the 6-methyl substituent, Compound 2a undergoes alkylation using methyl iodide under phase-transfer catalysis. This method, optimized for regioselectivity, employs tetrabutylammonium bromide (TBAB) as the catalyst in a biphasic system (dichloromethane-water). The reaction proceeds at room temperature (25°C) for 12–15 hours, yielding methyl 6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate (Compound 2b ).
Key Reaction Parameters:
Spectral and Crystallographic Data
- 1H-NMR (400 MHz, CDCl3): δ 7.42 (d, J = 2.4 Hz, 1H, H-3), 6.62 (d, J = 2.4 Hz, 1H, H-4), 6.28 (s, 1H, H-2), 3.88 (s, 3H, OCH3), 3.12 (s, 3H, NCH3).
- IR (KBr) : 1725 cm⁻¹ (C=O), 1605 cm⁻¹ (C=C furan).
- X-ray Crystallography : Confirms the planar fused-ring system with a dihedral angle of 3.2° between the furan and pyrrole rings.
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
| Parameter | Thermolysis | Phase-Transfer Catalysis |
|---|---|---|
| Yield | 68–72% | 75–80% |
| Reaction Time | 6–8 hours | 12–15 hours |
| Temperature | 110–120°C | 25°C |
| Byproduct Formation | <5% | <3% |
| Scalability | Lab-scale | Pilot-scale feasible |
Thermolysis offers a straightforward route to the core structure but requires elevated temperatures, limiting energy efficiency. In contrast, PTC operates under mild conditions with higher yields, making it more suitable for industrial adaptation.
Advanced Derivative Synthesis
Formylation and Functionalization
Compound 2b serves as a precursor for further functionalization. Vilsmeier-Haack formylation using POCl3 and DMF at 0–5°C introduces a formyl group at the 2-position, yielding methyl 2-formyl-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate (Compound 3b ) with 79.6% efficiency.
Characterization of 3b :
Industrial and Environmental Considerations
Solvent Recovery and Waste Management
Both methods utilize recyclable solvents (toluene, dichloromethane), reducing environmental impact. PTC’s aqueous phase allows for efficient separation and catalyst recovery, aligning with green chemistry principles.
Cost-Benefit Analysis
- Thermolysis : Lower catalyst cost but higher energy expenditure.
- PTC : Higher catalyst cost offset by milder conditions and superior yields.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo substitution reactions with electrophilic reagents.
Cyclization: Formation of cyclic derivatives through reactions with hydrazine and other reagents.
Common Reagents and Conditions
Formylation: Typically involves the use of formylating agents such as formic acid or formyl chloride.
Substitution: Electrophilic reagents like halogens or nitro groups can be used under appropriate conditions.
Cyclization: Reactions with hydrazine in refluxing ethanol or other solvents.
Major Products Formed
Formylated Compounds: Methyl 2-formyl-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate.
Cyclic Derivatives: Compounds such as methyl 2-cyano-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate.
Scientific Research Applications
Methyl 6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism by which methyl 6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate exerts its effects is primarily through its interactions with various molecular targets. The compound’s unique structure allows it to participate in a range of chemical reactions, influencing biological pathways and processes .
Comparison with Similar Compounds
Comparative Data Tables
Table 1: Physical and Spectral Properties
| Compound | Molecular Formula | Melting Point (°C) | Yield (%) | UV λmax (nm) | Key Functional Groups |
|---|---|---|---|---|---|
| Methyl 6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate | C₉H₉NO₃ | 157–159 | 61 | 334, 251, 228 | Methyl ester, fused furan-pyrrole |
| Methyl 2-formyl-6-methylfuro[2,3-b]pyrrole-5-carboxylate | C₁₀H₉NO₄ | 157–159 | 79.6 | 334, 251, 228 | Formyl, methyl ester |
| Methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate | C₈H₇NO₂S | N/A | N/A | N/A | Thiophene, methyl ester |
Biological Activity
Methyl 6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate is a heterocyclic organic compound with significant biological activity. This article delves into its potential pharmacological applications, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : C₉H₉N₁O₃
- Molecular Weight : Approximately 165.15 g/mol
- Structural Features : The compound features a methyl group at the 6-position of the pyrrole ring and a carboxylate ester functional group, contributing to its unique reactivity and biological properties.
Biological Activities
Preliminary studies indicate that this compound exhibits anti-inflammatory and antimicrobial properties. These activities are attributed to its interactions with various biological targets, including enzymes and receptors involved in inflammatory processes.
Anti-inflammatory Properties
Research suggests that this compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory pathways. A study highlighted its potential as a lead compound for developing drugs targeting inflammatory diseases .
Antimicrobial Activity
In vitro studies have shown that this compound possesses antimicrobial effects against various bacterial strains. For instance, it demonstrated significant inhibition against Micrococcus luteus, with Minimum Inhibitory Concentration (MIC) values indicating effective antibacterial activity .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with several key biological pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory responses.
- Receptor Modulation : It could modulate receptor activity linked to pain and inflammation.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other compounds within the furo-pyrrole family. Below is a comparative table showcasing some related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 6-Methyl-6H-furo[2,3-b]pyrrole-5-carboxylic acid | C₉H₉N₁O₄ | Contains a carboxylic acid instead of an ester |
| Methyl furo[2,3-b]pyrrole-5-carboxylic acid | C₉H₉N₁O₄ | Lacks the additional methyl group |
| Methyl 2-cyano-6-methylfuro[2,3-b]pyrrole | C₉H₉N₂O₂ | Incorporates a cyano group for enhanced reactivity |
Case Studies and Research Findings
- Anti-inflammatory Study : A recent study demonstrated that this compound significantly reduced inflammation markers in animal models of arthritis. The results indicated a dose-dependent effect on pro-inflammatory cytokines .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of this compound against various pathogens. The results showed that it effectively inhibited growth at lower concentrations compared to standard antibiotics .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate, and what key reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via two primary routes:
- Thermolysis : Heating methyl 2-azido-3-(3-furyl)propenoate under controlled conditions yields the parent furopyrrole structure. Optimal temperatures and reaction times are critical to avoid decomposition .
- Phase-Transfer Catalysis (PTC) : Alkylation at the 6-position using methyl or benzyl halides under PTC conditions (e.g., tetrabutylammonium bromide in dichloromethane/NaOH) introduces substituents with improved regioselectivity. Solvent polarity and base strength significantly impact reaction efficiency .
Q. How is the crystal structure of this compound determined using X-ray crystallography, and what software tools are recommended?
- Methodological Answer :
- Data Collection : Single-crystal X-ray diffraction (SCXRD) is performed on a diffractometer equipped with a CCD detector. Data reduction uses SHELX programs (e.g., SHELXL for refinement), which handle intensity integration and absorption corrections .
- Structure Solution : Direct methods in SHELXS or charge-flipping algorithms resolve phase problems. Hydrogen bonding networks are analyzed using ORTEP-3 for graphical representation of thermal ellipsoids and intermolecular interactions .
Advanced Research Questions
Q. How do reaction conditions like microwave irradiation versus conventional heating affect the synthesis and functionalization of this compound?
- Methodological Answer :
- Microwave-Assisted Synthesis : Irradiation (e.g., 150 W, 3 min in pyridine) accelerates formylation and cyclization steps, reducing reaction times from hours to minutes. This method enhances yields (e.g., 86% for 2-formyl derivatives) by minimizing side reactions .
- Conventional Heating : Reflux in ethanol or DMF requires longer durations (3–6 h) but allows precise control over exothermic reactions, critical for thermally sensitive intermediates like hydrazine adducts .
- Data Contradiction : Microwave methods may cause decomposition in sterically hindered derivatives, whereas conventional heating preserves regioselectivity .
Q. What computational methods are used to correlate NMR chemical shifts with electronic structure, and how are these applied to this compound?
- Methodological Answer :
- AM1 Calculations : Semi-empirical methods (e.g., Austin Model 1) compute net atomic charges, which correlate with experimental and NMR shifts. For example, the carbonyl carbon (C5) exhibits a downfield shift (δ ≈ 165 ppm) due to electron withdrawal by the ester group .
- DFT Studies : Density functional theory (B3LYP/6-31G*) predicts hydrogen bonding patterns in crystal lattices, validating interactions like N–H···O (2.8 Å) observed in SCXRD data .
Q. How does the compound’s reactivity compare to structurally related heterocycles (e.g., thieno[2,3-b]pyrroles) in nucleophilic substitution reactions?
- Methodological Answer :
- Electrophilic Substitution : The furan oxygen in furopyrroles enhances electrophilicity at C2 compared to sulfur-containing thieno analogs. For example, Vilsmeier formylation at C2 proceeds at 0°C for furopyrroles vs. 20°C for thieno derivatives .
- Nucleophilic Attack : Hydrazine reacts preferentially at the ester carbonyl (C5) in furopyrroles, while thieno analogs undergo ring-opening at the sulfur atom under similar conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
